Bicyclo[2.2.2]octane-2-sulfonyl chloride
Description
Bicyclo[2.2.2]octane-2-sulfonyl chloride (CAS 1876137-28-8, molecular formula C₈H₁₃ClO₂S) is a bridgehead sulfonyl chloride derivative characterized by its rigid bicyclic framework. This compound is structurally notable for its three fused cyclohexane rings, which confer exceptional steric rigidity and electronic properties. In medicinal chemistry, bicyclo[2.2.2]octane derivatives are increasingly used as bioisosteres for aromatic rings, such as phenyl groups, to improve drug-like properties like solubility, metabolic stability, and lipophilicity . For instance, replacing a para-substituted phenyl ring in Imatinib with bicyclo[2.2.2]octane reduced water solubility by over threefold, highlighting the nuanced impact of structural modifications .
Properties
IUPAC Name |
bicyclo[2.2.2]octane-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWBPBMGWOBSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octane-2-sulfonyl chloride typically involves the sulfonylation of bicyclo[2.2.2]octane derivatives. One common method is the reaction of bicyclo[2.2.2]octane with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products of these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine yields a sulfonamide, while reaction with an alcohol produces a sulfonate ester .
Scientific Research Applications
Bicyclo[2.2.2]octane-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octane-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and other derivatives. This reactivity is exploited in various synthetic applications to introduce the sulfonyl group into target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl Chloride
This derivative (CAS 1862866-81-6, C₉H₁₅ClO₂S) features a methylene spacer between the bicyclic core and the sulfonyl chloride group. Its molecular weight (222.74 g/mol) is higher than the parent compound due to the additional methylene unit. Unlike the bridgehead sulfonyl chloride, this isomer may exhibit enhanced synthetic flexibility in coupling reactions due to the extended linker .
Bicyclo[2.2.2]octane-2-sulfonyl Fluoride
The fluorine analog (CAS 827-18-9, C₈H₁₃FO₂S, MW 192.25 g/mol) replaces chlorine with fluorine. Fluorine’s electronegativity typically increases stability and alters reactivity, making this derivative less prone to hydrolysis compared to its chloride counterpart. Such properties are advantageous in applications requiring prolonged shelf-life or controlled reactivity .
2-Oxabicyclo[2.2.2]octane Derivatives
Incorporating an oxygen atom into the bicyclic framework (e.g., 2-oxabicyclo[2.2.2]octane) significantly improves water solubility. For example, replacing phenyl with 2-oxabicyclo[2.2.2]octane in Imatinib increased solubility from 113 µM (bicyclo[2.2.2]octane analog) to 389 µM, surpassing the original phenyl-containing drug (351 µM) . This demonstrates the oxygen atom’s role in enhancing hydrophilicity.
Physicochemical Properties
Biological Activity
Bicyclo[2.2.2]octane-2-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity, synthesis, and applications of this compound, summarizing key findings from recent research.
Chemical Structure and Synthesis
This compound is derived from bicyclo[2.2.2]octane, a bicyclic compound known for its conformational rigidity and unique three-dimensional structure. The synthesis typically involves the reaction of bicyclo[2.2.2]octane with sulfonyl chlorides, resulting in the formation of sulfonyl derivatives that can be further modified for various applications in drug discovery and development .
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing a range of potential therapeutic effects:
- Estrogen Receptor Modulation : Compounds containing the bicyclo[2.2.2]octane scaffold have been identified as estrogen receptor-beta agonists, suggesting their potential role in hormone-related therapies .
- Antibacterial Properties : Research indicates that derivatives of bicyclo[2.2.2]octane exhibit antibacterial activity, making them candidates for developing new antimicrobial agents .
- Inhibition of Enzymes : The compound has shown promise as a myeloperoxidase inhibitor, which may have implications in inflammatory diseases .
- Cancer Therapeutics : Bicyclo[2.2.2]octane derivatives have been incorporated into established anticancer drugs such as Imatinib and Vorinostat (SAHA), enhancing their physicochemical properties and potentially improving efficacy against certain cancers .
The mechanism of action for this compound is primarily attributed to the reactivity of the sulfonyl chloride group, which can interact with nucleophiles in biological systems to form various derivatives that modulate molecular targets . This reactivity is crucial for its application in modifying biomolecules and developing new therapeutic agents.
Case Studies
- Synthesis and Evaluation of Anticancer Agents :
| Compound | Water Solubility (µM) | Biological Activity |
|---|---|---|
| Imatinib | 351 | Established anticancer agent |
| Bicyclo[2.2.2]octane analog | 389 | Enhanced solubility |
- Antibacterial Screening :
Future Directions
Research into this compound is ongoing, with several avenues being explored:
- Drug Development : Continued efforts are focused on modifying the bicyclo scaffold to enhance selectivity and potency against specific biological targets.
- Mechanistic Studies : Further investigation into the precise mechanisms by which these compounds exert their biological effects will aid in optimizing their therapeutic profiles.
- Clinical Applications : Potential clinical trials could assess the efficacy and safety of these compounds in treating various conditions, particularly hormone-related diseases and infections.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing bicyclo[2.2.2]octane-2-sulfonyl chloride, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonation of bicyclo[2.2.2]octane derivatives using chlorosulfonic acid or sulfuryl chloride under controlled anhydrous conditions. Key parameters include reaction temperature (0–5°C to minimize side reactions), stoichiometric control of sulfonating agents, and inert atmosphere (argon/nitrogen) to prevent hydrolysis. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the sulfonyl chloride from unreacted starting materials or sulfonic acid byproducts .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer : Use a combination of / NMR to verify the bicyclo[2.2.2]octane framework and sulfonyl chloride group (e.g., ppm for protons near sulfur). FT-IR analysis should confirm S=O stretching vibrations (~1350–1370 cm). High-resolution mass spectrometry (HRMS) and elemental analysis are essential for molecular weight validation. Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to its reactivity and potential toxicity (similar to other sulfonyl chlorides), use fume hoods, nitrile gloves, and eye protection. Store under anhydrous conditions (desiccated environment) at 2–8°C. Neutralize spills with sodium bicarbonate or calcium carbonate to prevent acidic degradation. Monitor for respiratory irritation (H335 hazard) and ensure proper ventilation .
Advanced Research Questions
Q. How does the bicyclo[2.2.2]octane scaffold influence the reactivity of the sulfonyl chloride group compared to linear or aromatic analogs?
- Methodological Answer : The rigid bicyclic structure imposes steric constraints, reducing nucleophilic attack rates at the sulfur center. For example, reactions with amines proceed slower than with benzenesulfonyl chlorides. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance decay at 280 nm) and DFT calculations can quantify steric effects. The scaffold also enhances thermal stability, requiring higher temperatures (e.g., 80°C) for hydrolysis compared to aliphatic sulfonyl chlorides .
Q. What mechanisms explain unexpected rearrangements (e.g., Wagner-Meerwein) during reactions involving this compound?
- Methodological Answer : Radical intermediates generated under photolytic or thermal conditions (e.g., AIBN-initiated reactions) may undergo strain-driven rearrangements. For instance, bicyclo[2.2.2]oct-5-en-2-yl radicals can isomerize to bicyclo[3.2.1]oct-6-en-2-yl radicals via cyclopropylcarbinyl intermediates. Control experiments with radical traps (e.g., TEMPO) and -labeling can elucidate pathways. Product ratios depend on radical stability (e.g., electron-withdrawing substituents) and torsional steering effects .
Q. How can this compound be utilized in bioisosteric replacements for drug design?
- Methodological Answer : The bicyclo[2.2.2]octane core reduces lipophilicity (clogP decreases by ~0.9 units vs. phenyl) while maintaining spatial occupancy, making it a phenyl bioisostere. For example, replacing aromatic rings in kinase inhibitors (e.g., Imatinib analogs) improves aqueous solubility (logD reduction by ~1 unit). Computational modeling (e.g., molecular docking) and logP/logD measurements (shake-flask method) validate these effects .
Q. What strategies optimize the stability of this compound in aqueous or protic solvents?
- Methodological Answer : Stability can be enhanced by derivatizing the sulfonyl chloride into more hydrolytically resistant groups (e.g., sulfonamides or sulfonyl fluorides). Alternatively, use aprotic solvents (e.g., DMF, THF) with molecular sieves to sequester water. Kinetic studies in buffered solutions (pH 2–12) using NMR or conductivity measurements reveal optimal storage conditions (pH < 5, 4°C) .
Q. How do steric and electronic effects govern regioselectivity in nucleophilic substitutions involving this compound?
- Methodological Answer : Steric hindrance at the bridgehead positions directs nucleophiles (e.g., amines, alcohols) to attack the sulfur center rather than adjacent carbons. Hammett studies with para-substituted anilines show electronic effects (σ values) correlate linearly with reaction rates. Competitive experiments using -labeled substrates and kinetic isotope effects (KIE) further distinguish steric vs. electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
